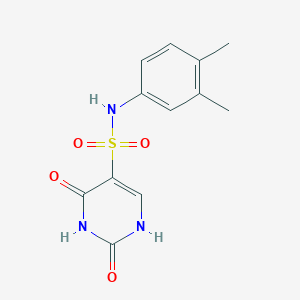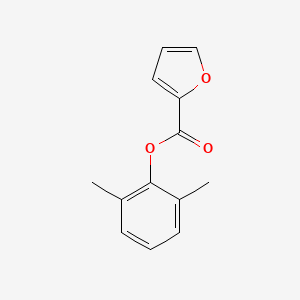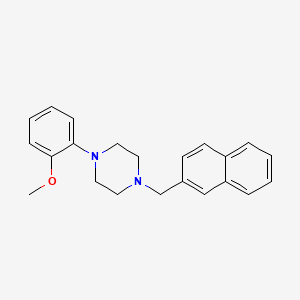![molecular formula C16H17N3O2 B5571996 2-[3-(1-piperidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5571996.png)
2-[3-(1-piperidinylcarbonyl)phenoxy]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including the formation of pyrimidine rings and the attachment of piperidine-based substituents. For instance, a study describes the synthesis of 2,3-disubstituted pyrrolidines and piperidines through a one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides, highlighting a method for introducing different substituents into the piperidine ring (Boto et al., 2001).
Molecular Structure Analysis
Structural analyses reveal that compounds in this category often have planar pyrimidine rings, with piperidine rings adopting chair conformations. For example, a compound with similar structural features showed that the pyrimidine ring forms dihedral angles with adjacent rings, indicating the spatial arrangement of these molecules (Sharma et al., 2014).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, leading to the formation of complex structures. The introduction of substituents like fluoro, chloro, or nitro groups can significantly alter the chemical behavior and reactivity of the pyrimidine ring, facilitating the synthesis of anticancer drug intermediates (Zhou et al., 2019).
Aplicaciones Científicas De Investigación
Anticancer Potential of Pyrimidines
Pyrimidines, including structures similar to 2-[3-(1-piperidinylcarbonyl)phenoxy]pyrimidine, have been extensively researched for their anticancer properties. A review focused on patent literature highlights the significant interest in pyrimidine-based scaffolds for anticancer applications. These compounds demonstrate diverse mechanisms of action, suggesting their potential to target various enzymes, receptors, or cellular processes involved in cancer progression. The review emphasizes the continuous global research effort dedicated to exploring pyrimidines as future drug candidates against cancer, showcasing their versatility and promise in medicinal chemistry (Kaur et al., 2014).
Pyrimidines in Pain Management
Research on purinergic P2X3 and P2X2/3 receptor antagonists, involving pyrimidine structures, reveals their potential therapeutic applications in pain management. These receptors, located in nociceptive neurons, are attractive targets for treating pain-related diseases. The development of selective antagonists, including pyrimidine derivatives, could offer new treatments for conditions such as chronic cough, bladder disorders, and gastrointestinal diseases. This area of research underscores the adaptability of pyrimidine compounds in addressing a wide range of pathological conditions, with several candidates progressing through clinical trials (Marucci et al., 2019).
Anti-inflammatory and SAR of Pyrimidines
Pyrimidines are also explored for their anti-inflammatory properties, where they inhibit key inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. This review compiles recent developments in synthesizing pyrimidine derivatives and their structure-activity relationships (SARs), providing insights into designing new compounds with enhanced anti-inflammatory activities. The detailed SAR analysis suggests avenues for future research in developing novel pyrimidine analogs as anti-inflammatory agents, highlighting the compound's potential in both understanding and treating inflammation-related disorders (Rashid et al., 2021).
Pyrimidine Metabolism in Cancer Beyond Proliferation
A review of pyrimidine metabolism (PyM) in cancer reveals its role beyond cell proliferation, impacting cancer cell differentiation and the mesenchymal-like state associated with epithelial-to-mesenchymal transition (EMT). In leukemic cells, pyrimidine catabolism induces differentiation, while in solid tumors like breast cancer and hepatocellular carcinoma, it maintains a mesenchymal-like state. This non-proliferative role of PyM in cancer suggests that understanding pyrimidine metabolism could lead to the development of new therapeutic strategies and improve existing treatments by targeting the metabolic pathways involved in cancer progression and metastasis (Siddiqui & Ceppi, 2020).
Mecanismo De Acción
The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .
Direcciones Futuras
There are several future directions for research on piperidine derivatives. One area of research is the development of more potent and selective prostaglandin D2 receptor antagonists. Another area of research is the investigation of the potential therapeutic applications of these compounds in various disease states, including asthma, inflammation, and pain .
Propiedades
IUPAC Name |
piperidin-1-yl-(3-pyrimidin-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-15(19-10-2-1-3-11-19)13-6-4-7-14(12-13)21-16-17-8-5-9-18-16/h4-9,12H,1-3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIYAFLMFARCEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-1-yl-(3-pyrimidin-2-yloxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(5-tert-butyl-2-methyl-3-furoyl)amino]methyl}-2-furoic acid](/img/structure/B5571919.png)


![2-chloro-N-[4-(cyanomethyl)phenyl]nicotinamide](/img/structure/B5571963.png)

![(3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl)(phenyl)methanone](/img/structure/B5571970.png)
![4-{[(4-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5571977.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[2-(dimethylamino)ethyl]-3-piperidinecarboxamide](/img/structure/B5571983.png)
![methyl 4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]benzoate](/img/structure/B5572001.png)
![4-methyl-N'-[(5-methyl-2-furyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide](/img/structure/B5572006.png)



![N-[(2-aminopyrimidin-5-yl)methyl]-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5572025.png)